molecular formula C16H27N3O2S B2709173 3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396629-45-0

3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2709173
CAS No.: 1396629-45-0
M. Wt: 325.47
InChI Key: VJHJWHZMGUVKBD-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is a complex organic compound that features a unique combination of a piperazine ring, a cyclohexyl group, and a thiazepanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with piperazine to form 4-cyclohexylpiperazine. This intermediate is then reacted with a thiazepanone derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application, but it often involves binding to active sites and altering the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexylpiperazine-1-carbonyl derivatives: These compounds share the piperazine and cyclohexyl groups but differ in other structural elements.

    Thiazepanone derivatives: Compounds with similar thiazepanone structures but different substituents.

Uniqueness

3-(4-Cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(4-cyclohexylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c20-15-6-11-22-12-14(17-15)16(21)19-9-7-18(8-10-19)13-4-2-1-3-5-13/h13-14H,1-12H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHJWHZMGUVKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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